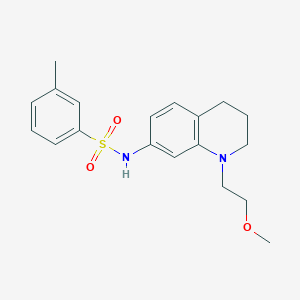

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

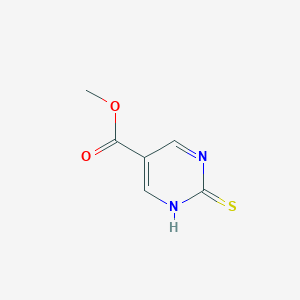

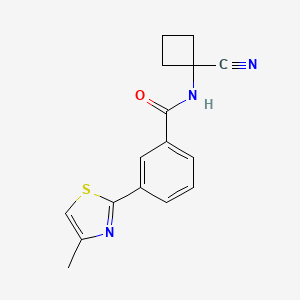

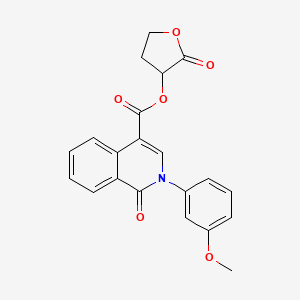

The compound “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring and the sulfonamide group would be key structural features .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s reacted. The tetrahydroquinoline and sulfonamide groups could potentially participate in various chemical reactions .Scientific Research Applications

- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) is a thermoresponsive non-ionic polymer synthesized via reversible addition fragmentation transfer (RAFT) polymerization. It combines two classical chemical motifs: the amide and ethyleneglycolether moieties .

- Interestingly, when PbMOEAm is attached to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the block copolymers exhibit a coil-to-globule transition around 60 °C .

- PbMOEAm’s thermoresponsive behavior makes it suitable for drug delivery applications. Below the LCST, it remains water-soluble, allowing for efficient drug loading. Above the LCST, it becomes insoluble, releasing the payload at the target site .

- PbMOEAm can be used to create hydrogels that respond to temperature changes. These hydrogels find applications in wound healing, tissue engineering, and controlled drug release .

- PbMOEAm-based coatings could be applied to surfaces like medical devices or sensors. They would remain stable at lower temperatures but swell or change properties when exposed to body heat or other specific temperatures .

- By incorporating PbMOEAm into nanoparticles, researchers can design carriers that respond to temperature variations. These nanoparticles could be used for targeted drug delivery or imaging .

- PbMOEAm’s non-ionic nature and thermoresponsive behavior make it suitable for creating biocompatible materials. These could be used in implants, tissue scaffolds, or wound dressings .

- Researchers can blend PbMOEAm with other polymers to create novel materials with tailored properties. For instance, combining it with other thermoresponsive polymers could lead to synergistic effects .

Thermoresponsive Polymers

Smart Drug Delivery Systems

Biomedical Hydrogels

Temperature-Responsive Coatings

Responsive Nanoparticles

Biocompatible Materials

Polymer Blends and Composites

Responsive Surfaces and Membranes

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWDQRMBMISVJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)

![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)

![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)

![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)

![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)